molecular formula C9H11ClFNO2 B1439528 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 501653-64-1

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Cat. No. B1439528
M. Wt: 219.64 g/mol
InChI Key: DHUMGZTWHYGHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1209190-30-6 . It has a molecular weight of 219.64 and its IUPAC name is [(4-fluorobenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H . This indicates that the compound consists of a fluorophenyl group attached to a methylamino group, which is further attached to an acetic acid group. The entire molecule is then combined with a hydrochloride group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 219.64 .

Scientific Research Applications

Synthesis of Anticancer Compounds

Research involving the synthesis of structurally related compounds, such as "7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid," underscores the role of fluorinated compounds in developing anticancer drugs. The efficient synthesis methods for these compounds, optimized for higher yields, indicate the pharmaceutical industry's interest in exploiting fluorinated aromatic compounds for therapeutic purposes (Jianqing Zhang et al., 2019).

Antioxidant and Enzyme Inhibition Studies

Compounds derived from amino acids, such as the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) and its metal complexes, have been studied for their antioxidant properties and selective enzyme inhibition capacities. These studies reveal the potential for designing novel therapeutic agents based on amino acid derivatives (M. Ikram et al., 2015).

Antibacterial and Fluorescent Properties

The synthesis and evaluation of compounds from 2,4-dioxochromen-3(4H)methyl amino acetic acid derivatives highlight their antibacterial activity and fluorescence properties. Such research suggests the potential of these compounds in developing new antibacterial agents and fluorescent probes for biological applications (R. Faty et al., 2018).

Drug Degradation and Stability Studies

The investigation into the photo-degradation of thiazole-containing pharmaceutical compounds provides insights into the stability and shelf-life of drug products. Understanding how specific substituents on thiazole rings affect the degradation pathway can inform the design of more stable pharmaceutical formulations (Lianming Wu et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUMGZTWHYGHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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